N-(4-ethoxyphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound that features a combination of ethoxyphenyl, pyrazolyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-4-yl sulfonyl chloride, which is then reacted with piperazine to form the piperazino intermediate. This intermediate is further reacted with 4-ethoxyphenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, sulfonylation, and condensation reactions, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the pyrazole core structure.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Another pyrazole derivative with similar functional groups.
Uniqueness
N~1~-(4-ETHOXYPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is unique due to its combination of ethoxyphenyl, pyrazolyl, and piperazino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H25N5O4S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H25N5O4S/c1-3-27-16-6-4-15(5-7-16)20-18(24)14-22-8-10-23(11-9-22)28(25,26)17-12-19-21(2)13-17/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,20,24) |
InChI Key |
HUSIVZSKMXVYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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